Head-to-Head Efficacy vs. Betamethasone Valerate in Psoriasis Vulgaris
In a double-blind, randomized trial of 85 psoriasis vulgaris patients treated for 4 weeks, 0.1% domoprednate ointment achieved complete or satisfactory remission in 36% of patients, compared with 53% for 0.1% betamethasone valerate ointment (p > 0.10; not statistically significant) [1]. Domoprednate's efficacy was thus within the same clinical order as the class III steroid betamethasone valerate, with equivalent tolerability (3 patients per group reported local irritation) [1].
| Evidence Dimension | Clinical remission rate in psoriasis |
|---|---|
| Target Compound Data | 36% complete or satisfactory remission with 0.1% domoprednate ointment |
| Comparator Or Baseline | 0.1% betamethasone valerate ointment: 53% remission |
| Quantified Difference | 17 percentage-point absolute difference; p > 0.10 (not statistically significant) |
| Conditions | 85 patients with psoriasis vulgaris; double-blind, randomized, 4-week trial; topical ointment application |
Why This Matters
This direct comparison establishes domoprednate's efficacy as comparable to betamethasone valerate, supporting its procurement as a nonhalogenated alternative when a class III corticosteroid is indicated.
- [1] Christiansen JV, Foged E, Holm P, Jørgensen AS, Reymann F. The treatment of psoriasis with 0.1% domoprednate (a D-homocorticosteroid) and 0.1% betamethasone valerate ointment. A double-blind, randomized trial. Dermatologica. 1985;170(4):195-8. PMID: 3888709. View Source
